Dansylsarcosine
Overview
Description
Dansylsarcosine (DS) is a fluorescent compound that has been used in various studies to investigate the binding properties of human serum albumin (HSA). It is known to bind at the dansylsarcosine site (site II) of HSA, which is distinct from other binding sites on the protein. The identification of DS and its binding characteristics have been particularly useful in understanding the interactions of HSA with various ligands, including drugs and fatty acids .
Synthesis Analysis
While the provided papers do not detail the synthesis of dansylsarcosine, they do discuss its application in the study of protein-ligand interactions. Dansylsarcosine is used as a marker ligand for the benzodiazepine binding site on HSA, and its binding kinetics have been studied using techniques such as stopped-flow measurements .
Molecular Structure Analysis
The molecular structure of dansylsarcosine allows it to interact specifically with the binding site II on HSA. This specificity is evidenced by the competitive inhibition of DS binding by monoacylglycerol, which suggests that both molecules share the same binding site on HSA . The structure of DS also influences its binding kinetics, as seen in the study of its interaction with HSA in the presence of non-steroidal anti-inflammatory drugs (NSAIDs) .
Chemical Reactions Analysis
The binding of dansylsarcosine to HSA can be characterized by its association and dissociation rate constants. The association rate constant (k2) and the dissociation rate constant (k-2) have been determined for both native and glycated HSA. These constants are affected by the presence of NSAIDs, indicating that chemical reactions involving DS and HSA can be modulated by other molecules .
Physical and Chemical Properties Analysis
Dansylsarcosine's physical and chemical properties, such as its fluorescence, allow for the study of its binding to HSA. The fluorescence changes upon binding provide insights into the interaction dynamics. For instance, the displacement of DS by monooleoylglycerol at the dansylsarcosine site on HSA can be monitored through changes in fluorescence intensity . Additionally, the binding kinetics of DS to HSA, including the conversion of low to high affinity complexes and the dissociation half-life, have been characterized using stopped-flow measurements .
Relevant Case Studies
The binding of DS to HSA has been studied in the context of serum samples, including those treated with β-propiolactone and UV-light, which showed slower binding reactions due to different affinity constants of the low affinity complex . Another case study involved the influence of NSAIDs on the binding kinetics of DS to HSA, revealing that the degree of glycation of HSA and the structure of NSAIDs can significantly affect the binding parameters . The occurrence of DS in molluscs, particularly in the nervous system, has also been reported, indicating that DS can be used as a marker for sarcosine in biological systems .
Scientific Research Applications
1. Probing the Dynamics of Domain III of Human Serum Albumin
- Summary of Application : Dansylsarcosine (DS) is used as a fluorescence ligand to probe the dynamics of domain III of the protein human serum albumin (HSA). The ligand has a 400-fold higher emission intensity in the bound state relative to the free state and an emission lifetime of >22 ns when bound to Sudlow’s site II (domain III) in HSA .
- Methods of Application : Time-resolved fluorescence anisotropy (TRFA) was used to measure the dynamics of domain III of the protein. The mobility of HSA with bound dansylsarcosine (HSA–DS) was evaluated in solution and after entrapment in sol–gel derived silica prepared from sodium silicate under varying ionic strength and pH conditions .
- Results or Outcomes : The global motion of HSA in silica is greatly hindered immediately after encapsulation, with no correlation time faster than 300 ns discernable, indicative of strong templating of the silica around domain III of the native protein .
2. Interaction Mechanism Between Tiagabine Hydrochloride and Two Serum Albumins
- Summary of Application : Dansylsarcosine is used as a fluorescent probe to study the interaction mechanism between tiagabine hydrochloride (TGB), a widely used anticonvulsive drug, and two serum albumins (HSA and BSA) .
- Methods of Application : The main binding sites of TGB to HSA and BSA were examined by classical fluorescent probe (dansylsarcosine and dansylamide) experiments .
- Results or Outcomes : The study showed that TGB and dansylsarcosine competitively interacted with HSA and BSA at the same binding sites .
3. Exploring Albumin Functionality Assays: A Pilot Study on Sepsis
- Summary of Application : Dansylsarcosine is used in albumin functionality assays to study the binding function of albumin in critically ill patients with sepsis or septic shock .
- Methods of Application : The study involves conducting albumin functionality assays on patients with sepsis or septic shock. The binding function of albumin is measured using dansylsarcosine as a probe .
- Results or Outcomes : The study found that albumin-binding function was significantly reduced in critically ill patients with sepsis or septic shock .
4. Probing the dynamics of domain III of human serum albumin
- Summary of Application : Dansylsarcosine (DS) is used as a fluorescence ligand to probe the dynamics of domain III of the protein human serum albumin (HSA). The ligand has a 400-fold higher emission intensity in the bound state relative to the free state and an emission lifetime of >22 ns when bound to Sudlow’s site II (domain III) in HSA .
- Methods of Application : Time-resolved fluorescence anisotropy (TRFA) was used to measure the dynamics of domain III of the protein. The mobility of HSA with bound dansylsarcosine (HSA–DS) was evaluated in solution and after entrapment in sol–gel derived silica prepared from sodium silicate under varying ionic strength and pH conditions .
- Results or Outcomes : The global motion of HSA in silica is greatly hindered immediately after encapsulation, with no correlation time faster than 300 ns discernable, indicative of strong templating of the silica around domain III of the native protein .
Safety And Hazards
Future Directions
A recent study has used Dansylsarcosine in the development of the Serum Enhanced Binding (SEB) test to reveal post-transcriptional modifications (PTMs) of human serum albumin resulting from hepatocyte dysfunctions . This test has shown potential in early detection of liver injuries . Further investigations are warranted to explore the broader potential of Dansylsarcosine in hepatology .
properties
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-16(2)13-8-4-7-12-11(13)6-5-9-14(12)22(20,21)17(3)10-15(18)19/h4-9H,10H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLJKBOXIVONAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30911094 | |
Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N-methylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30911094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dansylsarcosine | |
CAS RN |
1093-96-5 | |
Record name | Dansylsarcosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001093965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N-methylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30911094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.